molecular formula C16H16ClN5O B7910356 1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7910356
M. Wt: 329.78 g/mol
InChI Key: FRPMEEVXRXQUDU-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent, ATP-competitive, and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway Source . This pathway is fundamental to cellular processes such as proliferation, differentiation, and immune response; its dysregulation is implicated in the pathogenesis of myeloproliferative neoplasms (MPNs), autoimmune diseases, and various cancers Source . The primary research value of this compound lies in its utility as a chemical probe to dissect JAK2-specific signaling events and to investigate the therapeutic potential of JAK2 inhibition. Researchers utilize this inhibitor in preclinical studies to explore its effects on hematopoiesis and in models of JAK2-driven malignancies like polycythemia vera and primary myelofibrosis Source . Furthermore, its selectivity profile makes it a valuable tool for distinguishing JAK2-mediated effects from those of other JAK family members (JAK1, JAK3, TYK2) in complex immunological and oncological contexts, thereby aiding in the understanding of disease mechanisms and the development of targeted therapeutic strategies.

Properties

IUPAC Name

6-chloro-N-cyclopropyl-1-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c1-23-12-4-2-3-10(7-12)9-22-15-13(8-18-22)14(19-11-5-6-11)20-16(17)21-15/h2-4,7-8,11H,5-6,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPMEEVXRXQUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=NC(=NC(=C3C=N2)NC4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Aminopyrazole Derivatives

A common approach involves heating 5-amino-1-substituted pyrazole-4-carbonitriles with urea or thiourea at elevated temperatures (195–200°C). For example, cyclization of 5-amino-1-(3-methoxybenzyl)pyrazole-4-carbonitrile with urea yields the pyrazolo[3,4-d]pyrimidin-4-amine intermediate. This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid decomposition.

Green Chemistry Approaches

Alternative protocols emphasize solvent-free conditions or microwave-assisted cyclization. A study by Singh et al. demonstrated that microwave irradiation (150°C, 20 min) in ionic liquids improved reaction efficiency, reducing side products and increasing yields to 78%.

Regioselective Chlorination

ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
POCl₃/DIPEA70148592
PCl₅/Toluene10087288

N-Alkylation with 3-Methoxybenzyl Groups

Introducing the 3-methoxybenzyl moiety requires selective alkylation at the N1 position of the pyrazolo[3,4-d]pyrimidine core.

Alkylation Using 3-Methoxybenzyl Halides

Reaction of 6-chloropyrazolo[3,4-d]pyrimidin-4-amine with 3-methoxybenzyl chloride in DMF, catalyzed by Cs₂CO₃ at 70°C for 12 hours, affords the N1-alkylated product in 79% yield. The use of polar aprotic solvents (e.g., DMF, DMSO) enhances reaction kinetics by stabilizing the transition state.

Phase-Transfer Catalysis (PTC)

A patent by Zhao et al. describes a PTC method using tetrabutylammonium bromide (TBAB) in a water-toluene biphasic system. This approach reduces side reactions (e.g., O-alkylation) and improves yields to 82%.

Amination with Cyclopropylamine

The final step involves substituting the 6-chloro group with cyclopropylamine.

Nucleophilic Aromatic Substitution (SNAr)

Heating 1-(3-methoxybenzyl)-6-chloropyrazolo[3,4-d]pyrimidin-4-amine with excess cyclopropylamine in ethanol at 80°C for 24 hours achieves complete conversion. Catalytic amounts of CuI (5 mol%) enhance reaction rates, reducing the time to 8 hours.

Microwave-Assisted Amination

A recent study reported a microwave-assisted protocol (120°C, 30 min) with 1.5 equivalents of cyclopropylamine, yielding the target compound in 91% purity. This method minimizes thermal degradation, a common issue in prolonged heating.

Table 2: Amination Efficiency Comparison

MethodConditionsYield (%)Purity (%)
Conventional (Ethanol)80°C, 24 h7588
CuI-Catalyzed80°C, 8 h8893
Microwave120°C, 0.5 h9295

Purification and Characterization

Final purification is achieved via column chromatography (SiO₂, EtOAc/hexane) or recrystallization from ethanol/water mixtures. LC-MS and ¹H/¹³C NMR confirm structural integrity, while HPLC purity exceeds 98% in optimized protocols.

Challenges and Innovations

  • Regioselectivity : Competing N7 vs. N1 alkylation necessitates careful choice of base (e.g., Cs₂CO₃ over K₂CO₃).

  • Green Synthesis : Solvent-free cyclization and microwave techniques reduce environmental impact.

  • Scalability : Batch processes in patent CN101279899A highlight industrial feasibility using cost-effective reagents like POCl₃ .

Chemical Reactions Analysis

Nucleophilic Substitution at C6

The 6-chloro group exhibits significant electrophilic character, enabling substitution reactions with nitrogen- and oxygen-based nucleophiles.

Reaction TypeConditions/ReagentsProductNotes
Amine substitutionMethylamine, THF, room temperature6-Methylamino derivativeRegioselective substitution observed
Aromatic amine couplingAniline, dichloromethane, 25–30°C6-Anilino derivativeRequires base for HCl neutralization
Alkoxy substitutionSodium methoxide, ethanol, reflux6-Methoxy derivativeLimited by steric hindrance

Key Finding : The 6-chloro position reacts preferentially over other sites due to electronic activation by the pyrimidine ring .

Functionalization of the N-Cyclopropylamine Group

The secondary amine at position 4 undergoes alkylation and acylation under mild conditions:

Reaction TypeReagents/ConditionsProductYield
AcylationAcryloyl chloride, DIPEA, DCM, 0°C→rt4-Acrylamido derivative~85%
AlkylationBenzyl bromide, K2CO3, DMF, 60°C4-Benzylcyclopropylamine derivativeNot reported

Mechanistic Insight : The cyclopropyl group introduces steric constraints, slowing reaction kinetics compared to linear alkylamines .

Modification of the 3-Methoxybenzyl Group

The methoxybenzyl substituent participates in demethylation and electrophilic substitution:

Reaction TypeConditions/ReagentsProduct
DemethylationBBr3, DCM, –78°C→rt3-Hydroxybenzyl derivative
Friedel-Crafts alkylationAcCl, AlCl3, nitrobenzene, 50°CAcetylated benzyl derivative

Note : Demethylation generates a phenol group, enabling further functionalization (e.g., sulfonation) .

Core Pyrazolo[3,4-d]Pyrimidine Reactivity

The heterocyclic core undergoes cyclocondensation and ring-opening reactions:

Reaction TypeConditions/ReagentsProduct
Acidic hydrolysisHCl (conc.), reflux, 12hPyrazolo[3,4-d]pyrimidin-4,6-dione
Oxidative ring expansionmCPBA, CHCl3, 0°CPyrazolo[1,5-a]pyrimidine-7-oxide

Critical Data : Hydrolysis under acidic conditions selectively cleaves the pyrimidine ring, preserving the pyrazole moiety .

Cross-Coupling Reactions

The chloro group at C6 facilitates transition metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProduct
Suzuki couplingPd(PPh3)4, 6-boronic acid, K2CO3, DMF6-Aryl/heteroaryl derivatives
Buchwald-HartwigPd2(dba)3, Xantphos, amine, toluene6-Aminoaryl derivatives

Limitation : Low reactivity observed with sterically hindered boronic acids .

Theoretical Reactivity Predictions

  • Electrophilic Aromatic Substitution : The 3-methoxybenzyl group’s para position is activated for nitration or halogenation.

  • Reductive Amination : The cyclopropylamine could react with aldehydes/ketones under H2/Pd-C to form tertiary amines.

  • Photochemical Reactions : UV irradiation may induce C–Cl bond cleavage, forming radicals for polymer grafting .

Scientific Research Applications

Chemical Profile

  • IUPAC Name : 1-(3-Methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS Number : 1206969-84-7
  • Molecular Formula : C16H16ClN5O
  • Molecular Weight : 325.78 g/mol

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the compound's ability to induce apoptosis in various cancer cell lines.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of CDK activity in breast cancer cells.
Study BNeuroprotectionShowed reduction in neuronal cell death in models of oxidative stress.
Study CAnti-inflammatoryInhibited TNF-alpha production in macrophage cultures.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of the chloro and methoxybenzyl groups through nucleophilic substitution reactions.
  • Cyclopropyl amination to complete the structure.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling and proliferation. This inhibition leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a detailed comparison of structural analogs, synthetic routes, and biological properties.

Structural and Functional Group Variations
Compound Name Key Substituents Biological Target/Activity References
1-(3-Methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Methoxybenzyl (1-pos), Cl (6-pos), cyclopropylamine (4-pos) Not explicitly reported; structural similarity to kinase inhibitors (e.g., mTOR)
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) 2-Chloro-2-phenylethyl (1-pos), methylthio (6-pos), 2-chlorophenyl (4-pos) Kinase inhibition (e.g., SRC-family kinases); anti-inflammatory potential
OSI-027 (R39) Morpholinoethyl (1-pos), methyl (6-pos), cyclopropaneamide (4-pos) mTORC1/2 inhibitor (IC₅₀: 22 nM and 65 nM); antitumor activity in xenograft models
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Benzyl (1-pos), methyl (6-pos), NH₂ (4-pos) SARS-CoV-2 Mpro inhibition; mutagenic but non-carcinogenic in rodent models
6-Chloro-1-methyl-N-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Methyl (1-pos), Cl (6-pos), 4-nitrophenyl (4-pos) SARS-CoV-2 Mpro inhibition; high-nanomolar affinity

Key Observations :

  • Substituent Impact :
    • 1-Position : Bulky groups (e.g., 3-methoxybenzyl, 2-chloro-2-phenylethyl) enhance binding to hydrophobic kinase pockets, while smaller groups (e.g., methyl) may reduce steric hindrance for enzymatic interactions .
    • 6-Position : Chlorine or methylthio groups improve metabolic stability compared to alkyl chains (e.g., ethyl, propyl), which are prone to oxidation .
    • 4-Position : Cyclopropylamine (as in the target compound) and aryl groups (e.g., 4-nitrophenyl) modulate selectivity; cyclopropylamine enhances solubility and pharmacokinetics .

Key Observations :

  • Yields for pyrazolo[3,4-d]pyrimidines vary widely (25–75%), influenced by steric hindrance during cyclization or substitution steps .
  • High-purity compounds (>95%) are achievable via recrystallization or chromatography, critical for preclinical studies .

Biological Activity

1-(3-Methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1206969-84-7

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases, which are crucial in cell signaling pathways related to cancer progression.
  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Some derivatives of pyrazolo[3,4-d]pyrimidines have shown promise in reducing inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit tumor growth in various cancer cell lines. A study reported that related compounds exhibited IC50 values in the nanomolar range against specific cancer targets such as FGFR1 and FGFR2, indicating strong enzymatic inhibition and potential for therapeutic development .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. In a study involving pyrazol-5-amine derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed potent activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through various assays. Research has shown that related pyrazolo[3,4-d]pyrimidine derivatives can significantly reduce pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Data Tables

Activity Type Target IC50 (nM) Reference
AnticancerFGFR1< 4.1
AnticancerFGFR22.0 ± 0.8
AntibacterialStaphylococcus aureus10
AntibacterialEscherichia coli20
Anti-inflammatoryPro-inflammatory cytokinesSignificant reduction

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cancer Therapy : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models of colon cancer. The results indicated that the compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
  • Infection Models : In vivo studies using murine models showed that certain derivatives significantly reduced bacterial load in infections caused by resistant strains of bacteria. These findings support the potential use of this compound in treating multidrug-resistant infections .

Q & A

Q. What are the key synthetic methodologies for preparing 1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Methodological Answer: Synthesis involves sequential alkylation and amine coupling reactions:

  • Step 1 : Chlorination of the pyrazolo[3,4-d]pyrimidine core using POCl₃ or PCl₅ at 80–100°C to introduce the 6-chloro substituent.
  • Step 2 : Benzylation with 3-methoxybenzyl chloride in dry acetonitrile under reflux (24–48 hours) with K₂CO₃ as a base. IR spectroscopy (C-O stretch at 1250 cm⁻¹) confirms methoxy group incorporation .
  • Step 3 : Cyclopropylamine coupling via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) or copper-mediated reactions (e.g., CuBr/Cs₂CO₃ in DMSO at 35°C). Yields for this step range from 17–25% due to steric hindrance from the cyclopropyl group .
StepKey Reagents/ConditionsSolventYieldCharacterization
ChlorinationPOCl₃, 80°C, 12hToluene85%¹H NMR (δ 8.2 ppm for C6-Cl)
Benzylation3-Methoxybenzyl chloride, K₂CO₃, refluxAcetonitrile65%IR (1250 cm⁻¹), ¹³C NMR (δ 55 ppm for OCH₃)
Amine CouplingCyclopropylamine, CuBr, Cs₂CO₃, 35°CDMSO20%HRMS (m/z 385 [M+H]⁺)

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-spectroscopic approach:

  • ¹H/¹³C NMR : Assign methoxybenzyl protons (δ 3.8 ppm for OCH₃; δ 4.5–5.0 ppm for CH₂) and cyclopropyl protons (δ 1.0–1.5 ppm). Aromatic pyrimidine protons appear at δ 8.0–8.5 ppm .
  • HRMS : Confirm molecular weight (e.g., m/z 385.0921 for C₁₇H₁₈ClN₆O).
  • IR Spectroscopy : Identify C-Cl (750 cm⁻¹) and NH stretches (3300–3400 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve regiochemistry of substituents and confirm cyclopropyl geometry .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for N-cyclopropyl coupling?

Methodological Answer: Integrate quantum mechanics (QM) and machine learning (ML):

  • DFT Calculations : Model transition states for cyclopropylamine nucleophilic attack. B3LYP/6-31G* predicts steric clashes between the cyclopropyl group and pyrimidine core, guiding solvent selection (e.g., DMSO reduces energy barriers by 15% vs. acetonitrile) .
  • ML Workflows : Train models on historical coupling reactions (e.g., Pd vs. Cu catalysts) to predict optimal ligand/base combinations. ICReDD’s platform reduced reaction optimization time by 40% in analogous systems .
ParameterComputational InsightExperimental Validation
Solvent PolarityDMSO stabilizes transition state via dipole interactionsYield increased from 18% (MeCN) to 25% (DMSO)
CatalystCuBr minimizes side reactions vs. PdHRMS confirmed desired product (99% purity)

Q. What strategies resolve contradictions in spectral data during structural analysis?

Methodological Answer: Address ambiguities via:

  • Variable Temperature NMR : Detect tautomerism (e.g., pyrazolo-pyrimidine keto-enol forms) by observing signal coalescence at 50–80°C .
  • 2D NMR (HSQC, HMBC) : Correlate methoxybenzyl CH₂ (δ 4.5 ppm) with aromatic carbons to confirm substitution pattern.
  • Isotopic Labeling : Introduce ¹⁵N-cyclopropylamine to track coupling efficiency via ¹H-¹⁵N HMBC .

Q. How can regioselectivity be controlled during pyrazolo[3,4-d]pyrimidine functionalization?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

  • Electrophilic Aromatic Substitution (EAS) : Electron-withdrawing groups (e.g., Cl at C6) direct substitutions to C4 (amine) and C1 (benzyl) positions. DFT calculations show C4 is 10 kcal/mol more reactive than C2 .
  • Protecting Groups : Use trityl groups to block N1 during chlorination, then deprotect for benzylation .
SubstituentPositionRationale
6-ChloroC6Withdraws electron density, activates C4 for amination
3-MethoxybenzylN1Steric shielding from benzyl group prevents N3 side reactions

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